Methyl 3-hydroxy-4-methoxyphenylacetate

Descripción general

Descripción

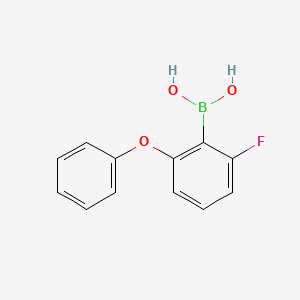

Methyl 3-hydroxy-4-methoxyphenylacetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activity in Fungal Cultures

- Phenylacetic Acid Derivatives and Antimicrobial Activity : Varma et al. (2006) isolated compounds including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate from the culture mycelia of Curvularia lunata. They found that these compounds did not exhibit antimicrobial and antioxidant activity, unlike 4-epiradicinol, another compound isolated from the same culture (Varma et al., 2006).

Metabolic Pathways in Animals and Humans

- Tropolone and Brain Metabolite Formation : Murphy et al. (1969) explored how tropolone affects the concentration of certain brain metabolites in mice, including 4-hydroxy-3-methoxyphenylacetic acid. They found that tropolone can significantly alter the concentration of this metabolite, indicating its involvement in certain metabolic pathways in the brain (Murphy et al., 1969).

Analytical Techniques and Chemical Analysis

- Quantitative Determination in Cerebrospinal Fluid : Bertilsson and Palmér (1973) developed a method for the quantitative determination of isomeric acids including 3-hydroxy-4-methoxyphenylacetic acid in human cerebrospinal fluid. This study highlights the importance of these compounds in neurochemical analysis and their potential diagnostic value (Bertilsson & Palmér, 1973).

Discovery of New Compounds from Fungal Sources

- Isolation of Phenol Derivatives from Fungi : Mei et al. (2020) isolated a new phenol derivative, 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from mangrove-derived fungus Eupenicillium sp. HJ002. This discovery contributes to the understanding of the diversity of metabolites produced by fungi and their potential applications (Mei et al., 2020).

Methylation in Fish Metabolism

- Methylation of Phenylacetic Acids in Fish : Scheline (1962) investigated the methylation of 3,4-dihydroxyphenylacetic acid in fish, exploring the metabolic pathways that involve methoxyphenylacetic acids. This study provides insights into the metabolic processing of these compounds in aquatic organisms (Scheline, 1962).

Excretion Studies

- Vanillic Acid Excretion During Stress : Smith and Bennett (1958)

studied the excretion of various metabolites, including 4-hydroxy-3-methoxyphenylacetic acid, in response to stress and catechol administration in humans. This research helps understand the metabolic response to stress and the role of these metabolites in physiological processes (Smith & Bennett, 1958).

Pharmaceutical and Clinical Analysis

- Assay of Homovanillic Acid for Clinical Diagnosis : Morrisey and Shihabi (1979) developed an assay method for urinary 4-hydroxy-3-methoxyphenylacetic acid, emphasizing its clinical significance in diagnosing diseases such as neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).

Chemical Synthesis and Reaction Studies

- Quantum Mechanical Structure Elucidation : Mason et al. (2016) investigated the synthesis of a compound related to Methyl 3-hydroxy-4-methoxyphenylacetate in the context of the synthesis of trans-pterocarpans. This study contributes to the understanding of reaction mechanisms in organic synthesis (Mason et al., 2016).

Biochemical Studies in Neurochemistry

- Monoamine Metabolites in Cerebrospinal Fluid : Krstulović et al. (1982) developed a method for the simultaneous determination of monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid, in human lumbar cerebrospinal fluid. This research is pivotal for neurochemical studies and potential applications in neurological disorders (Krstulović et al., 1982).

Metabolism and Pharmacokinetics

- Catecholamine Metabolism in Vivo : Mathieu et al. (1980) investigated the presence of 3-hydroxy,4-methoxyphenylglycol in biological fluids, contributing to the understanding of catecholamine metabolism in vivo. Their research aids in deciphering the complex metabolic pathways of neurotransmitters (Mathieu et al., 1980).

Propiedades

IUPAC Name |

methyl 2-(3-hydroxy-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRPUVYIZIMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 3-hydroxy-4-methoxyphenylacetate in the context of the Gloeophyllum odoratum fungus?

A: The research paper focuses on identifying volatile aromatic compounds produced by the fungus Gloeophyllum odoratum which contribute to its distinctive smell. this compound is one of the sixteen aromatic compounds isolated and characterized from the fungus []. The study suggests that this compound, along with others identified, likely contributes to the pleasant odor of G. odoratum.

Q2: Could you provide the structural characterization data for this compound as reported in the study?

A: While the study confirms the presence of this compound through gas chromatography, mass spectrometry, and NMR spectroscopy, it does not provide specific spectroscopic data within the text [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)